5-Methylpyridazin-3-amine
Overview
Description
5-Methylpyridazin-3-amine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is known for its unique physicochemical properties, making it a valuable component in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, to which 5-methylpyridazin-3-amine belongs, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
Some pyridazinone derivatives, which include this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities exhibited by pyridazine derivatives, it is likely that multiple pathways could be affected .
Result of Action
Based on the known activities of related pyridazine compounds, it can be inferred that the compound may have potential therapeutic effects in various medical conditions .
Biochemical Analysis
Biochemical Properties
The compound has a molecular weight of 109.13
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-Methylpyridazin-3-amine vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridazin-3-amine typically involves the nitration of aniline, followed by a series of reduction steps. One common method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods: In the chemical industry, the production process of this compound involves the nitration of aniline, followed by reduction steps to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert pyridazinone back to pyridazine.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Pyridazine derivatives.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
5-Methylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 3-Amino-6-phenylpyridazine
- 6-Chloro-5-methylpyridazin-3-amine
- Pyrrolopyrazine derivatives
Comparison: 5-Methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to 3-Amino-6-phenylpyridazine, it has a methyl group at the 5-position, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
5-methylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKVJZZCMFBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563522 | |
Record name | 5-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144294-43-9 | |
Record name | 5-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylpyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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